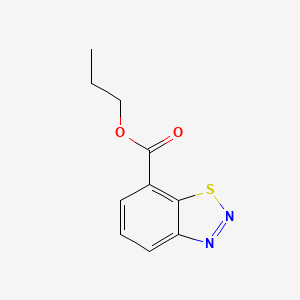![molecular formula C22H26O3 B14290428 2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid CAS No. 114621-78-2](/img/structure/B14290428.png)
2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid is an organic compound that features a benzoyl group attached to a benzoic acid core. This compound is part of a class of aromatic carboxylic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of its targets. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with similar chemical properties.
4-Methylbenzoic acid: A methyl-substituted derivative of benzoic acid.
2,4-Dimethylbenzoic acid: A dimethyl-substituted derivative with distinct reactivity.
Uniqueness
2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylheptan-3-yl group enhances its hydrophobicity and may influence its interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
114621-78-2 |
|---|---|
Molecular Formula |
C22H26O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[4-(3-methylheptan-3-yl)benzoyl]benzoic acid |
InChI |
InChI=1S/C22H26O3/c1-4-6-15-22(3,5-2)17-13-11-16(12-14-17)20(23)18-9-7-8-10-19(18)21(24)25/h7-14H,4-6,15H2,1-3H3,(H,24,25) |
InChI Key |
UPYIXMJEODQAAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


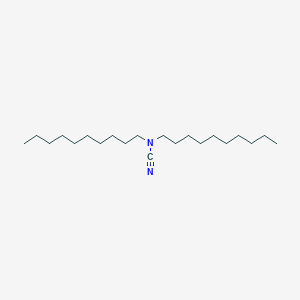
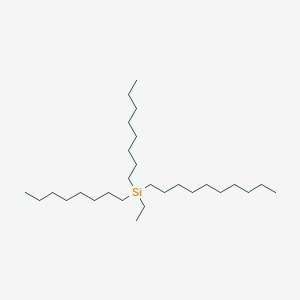
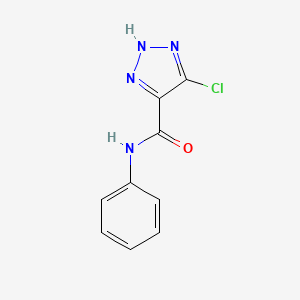
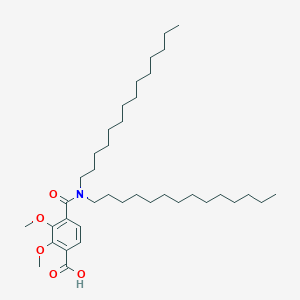
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)


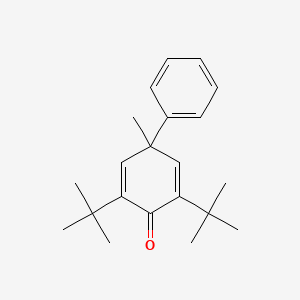
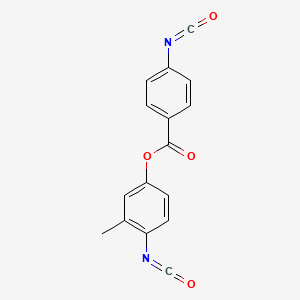


![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
